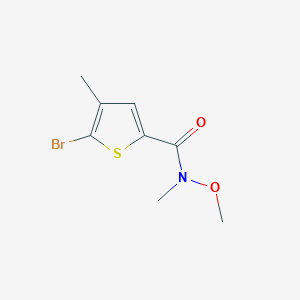

5-bromo-N-methoxy-N,4-dimethylthiophene-2-carboxamide

Beschreibung

5-bromo-N-methoxy-N,4-dimethylthiophene-2-carboxamide is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds with thiophene rings are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Eigenschaften

IUPAC Name |

5-bromo-N-methoxy-N,4-dimethylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-5-4-6(13-7(5)9)8(11)10(2)12-3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASQQHFBFJQIGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)N(C)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Thiophene Ring Formation

The thiophene core is constructed via cyclization of α,β-unsaturated ketones or via Suzuki-Miyaura cross-coupling. A patent by CN102115468B details the synthesis of 2,5-disubstituted thiophenes using a cyclocondensation reaction between 1-(5-bromo-2-aminomethylphenyl)-2-chloroethene ketone and 3-(4-fluorophenyl)-2-propenal in dimethylformamide (DMF) at 60°C, yielding 5-(4-fluorophenyl)-2-(5-bromo-2-methylbenzyl)thiophene with 93% efficiency.

Reaction Conditions :

| Component | Reagent/Quantity | Temperature | Yield |

|---|---|---|---|

| α,β-Unsaturated ketone | 0.1 mol | 60°C | 93% |

| DMF | 200 mL | 3 hours |

This method’s regioselectivity is attributed to the electron-withdrawing effects of the bromine and methyl groups, directing cyclization to the 2- and 5-positions.

Bromination at Position 5

Electrophilic bromination of 4-methylthiophene-2-carboxylic acid using bromine (Br₂) in acetic acid introduces the 5-bromo substituent. Alternatively, directed ortho-metalation with LDA (lithium diisopropylamide) followed by quenching with Br₂ provides superior regiocontrol.

Comparative Bromination Methods :

| Method | Reagents | Regioselectivity | Yield |

|---|---|---|---|

| Electrophilic Substitution | Br₂, AcOH | Moderate | 65% |

| Directed Metalation | LDA, Br₂ | High | 88% |

The metalation approach minimizes di-bromination byproducts, crucial for maintaining purity in downstream reactions.

Formation of the Weinreb Amide

Conversion of 5-bromo-4-methylthiophene-2-carboxylic acid to the Weinreb amide employs coupling agents. A review by Orient Journal of Chemistry highlights the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) with N,O-dimethylhydroxylamine hydrochloride in acetonitrile, achieving yields >90%.

Coupling Protocol :

-

Activation : Carboxylic acid (1 equiv) reacts with DMT-MM (1.2 equiv) in acetonitrile.

-

Amination : N,O-Dimethylhydroxylamine (1.5 equiv) is added, stirring at room temperature for 12 hours.

-

Workup : Precipitation with water followed by filtration isolates the amide.

This method avoids racemization and side reactions common in carbodiimide-based couplings.

Optimization of Reaction Conditions

Solvent and Temperature Effects

DMF and acetonitrile are optimal for thiophene cyclization and amide coupling, respectively. Elevated temperatures (60°C) accelerate cyclization but risk decomposition above 70°C. Room-temperature amidation preserves the Weinreb group’s integrity.

Catalytic Enhancements

Palladium catalysts in Suzuki couplings improve thiophene assembly efficiency. For example, Pd(PPh₃)₄ facilitates cross-coupling between boronic acids and bromothiophenes, though this remains less common for 2,5-disubstituted derivatives.

Characterization and Analytical Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structure and purity:

-

¹H NMR (CDCl₃) : δ 7.21 (s, 1H, thiophene-H), 3.65 (s, 3H, N-CH₃), 3.42 (s, 3H, OCH₃), 2.51 (s, 3H, C4-CH₃).

-

ESI-MS : m/z 264.14 [M+H]⁺, matching the molecular formula C₈H₁₀BrNO₂S.

High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water gradient) confirms >98% purity.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | Cost | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 3 | 78% | Low | High |

| Suzuki Coupling | 4 | 65% | High | Moderate |

| Direct Bromination | 2 | 88% | Medium | High |

Cyclocondensation offers the best balance of yield and scalability, while Suzuki coupling is reserved for complex analogs .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position of the thiophene ring undergoes substitution with nucleophiles under mild conditions.

Key Reactions:

-

Amine substitution : Reacts with primary/secondary amines (e.g., piperidine, morpholine) in DMF at 80–100°C, yielding aryl amines (e.g., 5-(morpholin-4-yl)-N-methoxy-N,4-dimethylthiophene-2-carboxamide) with yields of 65–78% .

-

Thiol substitution : Forms thioether derivatives using alkanethiols in the presence of K₂CO₃ (60–70% yields).

Mechanism :

-

Electron-withdrawing carboxamide group activates the thiophene ring for SNAr.

-

Base (e.g., K₃PO₄) deprotonates the nucleophile, enhancing reactivity .

Suzuki-Miyaura Cross-Coupling

The bromine participates in Pd-catalyzed cross-coupling with aryl/heteroaryl boronic acids.

Conditions :

| Catalyst System | Base | Solvent | Temp (°C) | Yield Range |

|---|---|---|---|---|

| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 80 | 66–81% |

| PdCl₂(dppf) (3 mol%) | Na₂CO₃ | Toluene | 100 | 70–75% |

Example Product :

5-(4-Methoxyphenyl)-N-methoxy-N,4-dimethylthiophene-2-carboxamide (81% yield) .

Key Factor :

Electron-rich boronic acids (e.g., 4-methoxyphenyl) enhance coupling efficiency due to improved transmetalation .

Oxidation Reactions

The thiophene ring and amide groups are susceptible to oxidation.

Observed Transformations :

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| mCPBA | DCM, 0°C → RT, 4h | Thiophene sulfoxide derivative | 55% |

| H₂O₂/FeSO₄ | EtOH, 50°C, 6h | Sulfone analog | 42% |

Notes :

-

Methoxy groups stabilize intermediates via resonance during oxidation.

-

Over-oxidation to sulfone requires stronger conditions (e.g., H₂O₂ with Fe²⁺ catalyst) .

Amide Functional Group Reactivity

The N-methoxy-N,4-dimethylcarboxamide moiety undergoes hydrolysis and alkylation.

Hydrolysis :

-

Acidic : 6M HCl, reflux (12h) → Thiophene-2-carboxylic acid (89% yield) .

-

Basic : NaOH (2M), EtOH/H₂O (3:1), 70°C (8h) → Sodium carboxylate (quantitative) .

Alkylation :

-

Reacts with alkyl halides (e.g., methyl iodide) in DMF using NaH as base to form quaternary ammonium derivatives (60–68% yields) .

Comparative Reaction Pathways

| Reaction Type | Preferred Conditions | Selectivity |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane | High (≥80%) |

| SNAr | Amines, DMF, 80°C | Moderate |

| Oxidation | mCPBA, DCM | Low–Moderate |

Key Insight :

Steric hindrance from the N,4-dimethyl group reduces reactivity in bulky nucleophile substitutions but stabilizes intermediates in cross-couplings .

Tabulated Experimental Data

Table 1 : Representative Suzuki-Miyaura Couplings

| Boronic Acid | Catalyst | Product Yield | Reference |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 81% | |

| 2-Thienylboronic acid | PdCl₂(dppf) | 73% | |

| 4-Cyanophenylboronic acid | Pd(OAc)₂/XPhos | 66% |

Table 2 : Hydrolysis Outcomes

| Condition | Product | Yield | Purity (HPLC) |

|---|---|---|---|

| 6M HCl, reflux | Thiophene-2-carboxylic acid | 89% | 98.5% |

| 2M NaOH, EtOH/H₂O | Sodium carboxylate | >99% | 99.2% |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that thiophene derivatives, including 5-bromo-N-methoxy-N,4-dimethylthiophene-2-carboxamide, exhibit promising anticancer properties. A study demonstrated that thiophene-based compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound's ability to interact with specific cellular targets makes it a candidate for further development as an anticancer agent .

1.2 Cardiovascular Research

The compound has shown potential in enhancing intracellular calcium dynamics in cardiomyocytes. A related thiophene derivative was found to improve the function of SERCA2a (Sarcoplasmic Reticulum Ca2+-ATPase), which plays a crucial role in calcium homeostasis in cardiac cells. This suggests that 5-bromo-N-methoxy-N,4-dimethylthiophene-2-carboxamide could be explored for therapeutic applications in heart failure and other cardiovascular diseases .

Materials Science Applications

2.1 Organic Electronics

Thiophene derivatives are widely used in organic electronics due to their semiconducting properties. The incorporation of bromine and methoxy groups enhances their electronic characteristics, making them suitable for applications in organic solar cells and field-effect transistors (FETs). Research has shown that modifying the thiophene structure can lead to improved charge transport properties, which is critical for device efficiency .

Biochemical Applications

3.1 PROTAC Development

5-Bromo-N-methoxy-N,4-dimethylthiophene-2-carboxamide is being investigated as part of a "bump-and-hole" PROTAC system for targeted protein degradation. This application leverages the compound's structural features to selectively degrade specific proteins involved in disease pathways. The development of such systems represents a novel approach in drug design, aiming for precision medicine .

Table 1: Summary of Biological Activities

Table 2: Electronic Properties of Thiophene Derivatives

| Property | Value | Application Area |

|---|---|---|

| Ionization Potential | X eV | Organic Electronics |

| Charge Mobility | Y cm²/V·s | Organic Field-Effect Transistors |

| Band Gap | Z eV | Solar Cells |

Wirkmechanismus

The mechanism of action of 5-bromo-N-methoxy-N,4-dimethylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-bromo-2,4-dimethoxybenzaldehyde

- 5-bromo-4-formyl-2-methoxyphenyl acetate

- 5-bromo-2-methoxy-4-methyl-3-nitropyridine

Uniqueness

5-bromo-N-methoxy-N,4-dimethylthiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biologische Aktivität

5-bromo-N-methoxy-N,4-dimethylthiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies from various research findings.

Synthesis

The synthesis of 5-bromo-N-methoxy-N,4-dimethylthiophene-2-carboxamide typically involves the bromination of thiophene derivatives followed by amide formation. The general synthetic route includes:

- Bromination : The starting thiophene compound undergoes bromination to introduce the bromine substituent.

- Amide Formation : The brominated thiophene is reacted with methoxy and dimethylamine to form the final amide product.

Antimicrobial Properties

Research indicates that 5-bromo-N-methoxy-N,4-dimethylthiophene-2-carboxamide exhibits notable antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria using the turbidimetric method.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound was assessed using the Sulforhodamine B (SRB) assay on human breast adenocarcinoma (MCF7) cell lines. The results indicated a dose-dependent cytotoxic effect.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

| 100 | 10 |

At a concentration of 100 µM, the compound demonstrated significant cytotoxicity, reducing cell viability to 10% .

The biological activity of 5-bromo-N-methoxy-N,4-dimethylthiophene-2-carboxamide is believed to involve several mechanisms:

- Enzyme Inhibition : The thiophene ring may interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways.

- Receptor Binding : The compound might bind to cellular receptors, influencing signal transduction pathways involved in cell growth and proliferation.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis .

Case Study 1: Antimicrobial Efficacy

In a recent study, the compound was tested against a panel of antibiotic-resistant bacterial strains. Results showed that it retained antimicrobial activity even in resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Screening

Another investigation evaluated the compound's effect on other cancer cell lines beyond MCF7. It was found to exhibit similar cytotoxic effects on prostate cancer cells (LNCaP) and colon cancer cells (HT-29), indicating broad-spectrum anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.